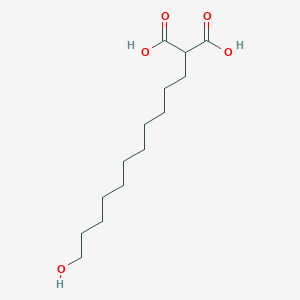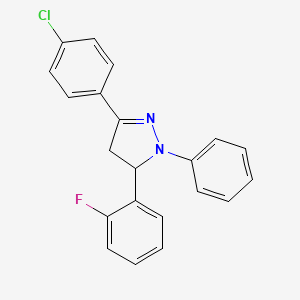
1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrobromide salt of 1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone, which is a derivative of benzimidazole.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide is not fully understood. However, studies have suggested that this compound may exert its anticancer and antifungal effects by inducing apoptosis (programmed cell death) in cancer and fungal cells.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer and fungal cells. In addition, this compound has also been shown to induce apoptosis in cancer and fungal cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide in lab experiments is its potent anticancer and antifungal activity. This compound can be used to study the mechanisms of cancer and fungal cell growth and proliferation, as well as the mechanisms of apoptosis induction.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxic effects on normal cells at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of this compound in lab experiments.
Future Directions
There are several future directions for the research on 1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide. One area of research is the development of more potent derivatives of this compound for use as anticancer and antifungal agents. Another area of research is the investigation of the mechanisms of action of this compound and its derivatives.
In addition, further studies are needed to investigate the potential toxicity of this compound and its derivatives on normal cells. This will help to determine the safe concentration and exposure time of this compound in lab experiments.
Conclusion:
1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide is a chemical compound that has potential applications in various fields of scientific research. This compound exhibits potent anticancer and antifungal activity and can be used to study the mechanisms of cancer and fungal cell growth and proliferation, as well as the mechanisms of apoptosis induction. However, careful consideration should be given to the potential toxicity of this compound in lab experiments. Further studies are needed to investigate the potential toxicity of this compound and its derivatives on normal cells and to develop more potent derivatives of this compound for use as anticancer and antifungal agents.
Synthesis Methods
The synthesis of 1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide can be achieved by reacting 1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone with hydrobromic acid. The reaction is carried out under reflux conditions, and the resulting product is obtained as a white solid.
Scientific Research Applications
1-(1H-benzimidazol-2-ylthio)-3,3-dimethyl-2-butanone hydrobromide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anticancer properties, this compound has also been studied for its potential as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.BrH/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;/h4-7H,8H2,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPQWDSAAFHDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)
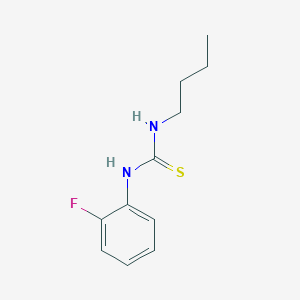
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)
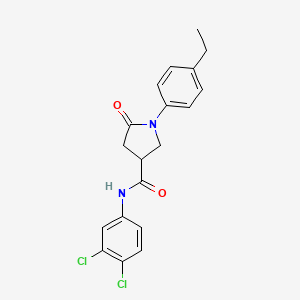
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4956590.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
![N~1~-isopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4956596.png)
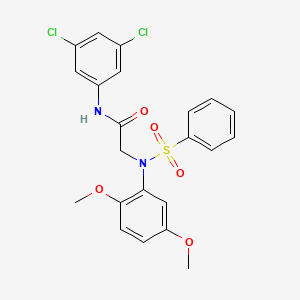
![8-ethyl-9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4956627.png)
